![molecular formula C10H9NO2 B1143055 2-(5-Isoxazolyl)-4-methylphenol CAS No. 164171-56-6](/img/structure/B1143055.png)
2-(5-Isoxazolyl)-4-methylphenol
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including 2-(5-Isoxazolyl)-4-methylphenol, often involves multi-component reactions. For instance, a study by Kiyani et al. (2015) outlines the N-bromosuccinimide (NBS)-promoted, three-component synthesis of α,β-unsaturated isoxazol-5(4H)-ones. This method leverages aromatic aryl or hetero-aryl aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds under mild conditions to achieve good to high yields (Kiyani et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied through computational methods. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) approaches are commonly used to predict geometrical properties, vibrational frequencies, and electronic properties. These studies provide insights into the stability, reactivity, and electronic transitions within the molecule, as seen in the analysis of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (MTISO) by Kiyani et al. (2015) (Kiyani et al., 2015).
Chemical Reactions and Properties
Isoxazole derivatives participate in a variety of chemical reactions, including complexation with metals, as illustrated by Arias et al. (1984) in their study on complexes of cobalt, copper, and cadmium with 2-(5′-methyl-2′-isoxazolylazo)-4-methoxyphenol. These reactions highlight the ligand properties of isoxazole derivatives and their potential in forming coordination compounds (Arias et al., 1984).
Scientific Research Applications
Antimycobacterial Activity : Compounds based on the isoxazoline moiety, closely related to 2-(5-Isoxazolyl)-4-methylphenol, have been found effective against Mycobacterium tuberculosis, including isoniazid-resistant strains. Particularly, a compound named 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol demonstrated significant antimycobacterial activity (Shaharyar et al., 2008).
C-C Bond Activation and Metal Complex Formation : A study explored the reaction of a related compound, 2-(2′,6′-dimethylphenylazo)-4-methylphenol, with rhodium, revealing a unique C-C bond activation leading to the elimination of a methyl group. This study highlights the potential for creating metal complexes with specific structural modifications (Baksi et al., 2007).
Synthesis and Characterization of Metal Complexes : Research involving isoxazole derivatives like this compound led to the synthesis of metal complexes with Cobalt(II), Nickel(II), and Copper(II). These complexes were analyzed for DNA binding, cleavage, antioxidant, and antimicrobial activities (Ramesh et al., 2020).
Antibacterial and Antifungal Properties : Another study focused on synthesizing isoxazole Schiff bases and their metal complexes, assessing their potential in antimicrobial, anti-inflammatory, and analgesic activities. This research suggests these compounds could be beneficial in medical applications (Ramesh et al., 2018).
Molecular Studies in Cytochrome c Oxidase : A compound structurally similar to this compound, 2'-(1-Imidazolyl)-4-methylphenol, was studied for its electrochemical properties and relevance to tyrosine-histidine covalent linkage in cytochrome c oxidase. This research contributes to understanding the molecular mechanisms in biochemistry (Voicescu et al., 2009).
Mechanism of Action
Target of Action
It’s worth noting that isoxazole derivatives, such as sulfisoxazole, are known to target the enzyme dihydropteroate synthetase .
Mode of Action
Sulfisoxazole, an isoxazole derivative, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-methyl-2-(1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYVNKXVHASGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164171-56-6 |
Source
|
Record name | 2-(5-Isoxazolyl)-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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